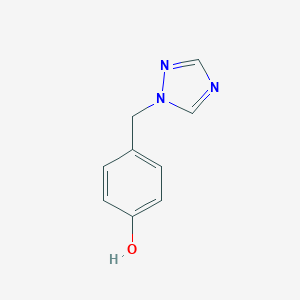

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol

Übersicht

Beschreibung

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is a chemical compound that features a phenol group substituted with a 1H-1,2,4-triazol-1-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, utilizing metal-free catalysts and atom-economical reactions .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

- 4-(1H-1,2,4-Triazol-1-yl)phenol

Uniqueness

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has shown promising results in inhibiting specific enzymes and demonstrating potent anticancer activity .

Biologische Aktivität

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with triazole derivatives. Various methodologies have been explored to optimize yield and purity. For instance, the use of copper-catalyzed reactions has been highlighted as an effective approach to synthesize triazole derivatives with improved biological activity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . Notably, compounds such as 2 and 14 not only inhibited proliferation but also induced apoptosis in MCF-7 cells.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Doxorubicin | 19.7 | MCF-7 | DNA intercalation |

| Compound 2 | 15.6 | MCF-7 | Apoptosis induction |

| Compound 14 | 23.9 | HCT-116 | Apoptosis induction |

The mechanism of action for these compounds often involves cell cycle arrest at the G2/M phase and disruption of tubulin polymerization, which is critical for mitosis . This suggests a dual-targeting strategy could enhance their efficacy in cancer treatment.

Antimicrobial Activity

The triazole ring also plays a significant role in antimicrobial activity. Compounds derived from triazoles have shown effectiveness against fungal pathogens by inhibiting cytochrome P450-dependent enzymes involved in ergosterol biosynthesis . This mechanism disrupts fungal cell membrane integrity and inhibits replication.

Case Studies

A notable case study evaluated a series of triazole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Another study focused on the anticancer properties of a specific triazole derivative demonstrating an IC50 value of 52 nM in MCF-7 cells and 74 nM in triple-negative breast cancer cells (MDA-MB-231), indicating its potential as a selective agent for breast cancer therapy .

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGHMNOUPYIXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437883 | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119192-11-9 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.